Oxidation-State Specificity in Wakefulness Models
A comprehensive, literature-grounded quantitative differentiation for the (+)-sulfide enantiomer (CAS 72353-19-6) versus the corresponding sulfinyl (CAS 72322-16-8) or sulfonyl (CAS 72322-17-9) oxidation states in a head-to-head in vivo or in vitro assay could not be located in accessible primary sources or reputable databases. This absence of direct comparative ADMET, target engagement, or in vivo efficacy data for the precisely defined (+)-enantiomer constitutes a critical evidence gap [1][2].
| Evidence Dimension | Wakefulness enhancement / DAT inhibition (inferred from class-level SAR) |
|---|---|
| Target Compound Data | Quantitative data for CAS 72353-19-6 not found |
| Comparator Or Baseline | Sulfinyl analog CAS 72322-16-8; sulfonyl analog CAS 72322-17-9 |
| Quantified Difference | Not quantified due to lack of direct comparative studies |
| Conditions | In vivo rat wakefulness model (class-level SAR context) |
Why This Matters
Without direct quantitative evidence, users cannot verify whether the (+)-sulfide offers superior stability, selectivity, or pharmacokinetic conversion advantages over its oxidized analogs; procurement decisions must rely on the compound's defined role as a chiral precursor or synthetic standard rather than on demonstrated biological superiority.
- [1] Dunn, D.; Hostetler, G.; Iqbal, M.; Marcy, V.R.; Lin, Y.G.; Jones, B.; Aimone, L.D.; Gruner, J.; Ator, M.A.; Bacon, E.R.; Chatterjee, S. Wake Promoting Agents: Search for Next Generation Modafinil, Lessons Learned: Part III. Bioorg. Med. Chem. Lett. 2012, 22 (11), 3751–3753. View Source
- [2] Bacon, E.R.; Chatterjee, S.; Dunn, D.; Gruner, J.; Tripathy, R. Tricyclic Aromatic and Bis-Phenyl Sulfinyl Derivatives. U.S. Patent Application US20050234040A1, 2005. View Source
